molecular formula C15H10ClN3O3 B5843619 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5843619
M. Wt: 315.71 g/mol
InChI Key: NMQCQAFOWRNTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-2-4-10(5-3-9)14-17-15(22-18-14)12-8-11(19(20)21)6-7-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCQAFOWRNTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: 5-(2-amino-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole.

    Substitution: 5-(2-chloro-5-nitrophenyl)-3-(4-substituted-phenyl)-1,2,4-oxadiazole.

    Oxidation: 5-(2-chloro-5-nitrophenyl)-3-(4-carboxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.

    Medicine: Potential use as a therapeutic agent due to its biological activities. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In the context of its antimicrobial activity, the compound may interact with bacterial cell membranes or enzymes, disrupting essential cellular processes. For its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    5-(2-chloro-5-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.

    5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of a methyl group on the phenyl ring.

    5-(2-chloro-5-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Contains an additional nitro group on the phenyl ring.

The uniqueness of 5-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.